

The Core Mechanism of Diglycolic Acid Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diglycolic acid-d4*

Cat. No.: *B15088418*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diglycolic acid (DGA) is the primary toxic metabolite of diethylene glycol (DEG), a compound implicated in numerous mass poisonings worldwide. The hallmark of DEG intoxication is acute kidney injury, specifically targeting the proximal tubules. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DGA-induced cytotoxicity. The central tenet of DGA's toxicity lies in its ability to induce profound mitochondrial dysfunction through a dual mechanism: the chelation of intracellular calcium and the direct inhibition of succinate dehydrogenase (Complex II) of the electron transport chain. These actions lead to a cascade of deleterious events, including the depletion of cellular adenosine triphosphate (ATP), increased production of reactive oxygen species (ROS), and ultimately, necrotic cell death. This document synthesizes the current understanding of DGA's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved to serve as a comprehensive resource for the scientific community.

Introduction

Diethylene glycol is an industrial solvent that, when ingested, is metabolized in the liver to 2-hydroxyethoxyacetic acid (2-HEAA) and diglycolic acid (DGA).^{[1][2][3]} Extensive research has unequivocally identified DGA as the proximate toxicant responsible for the severe renal tubular necrosis observed in DEG poisoning cases.^{[1][2]} DGA's structural similarity to endogenous dicarboxylates, such as succinate, facilitates its transport into renal proximal tubule cells via

specific transporters, where it accumulates and exerts its toxic effects.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This guide elucidates the step-by-step process of DGA-induced cellular injury.

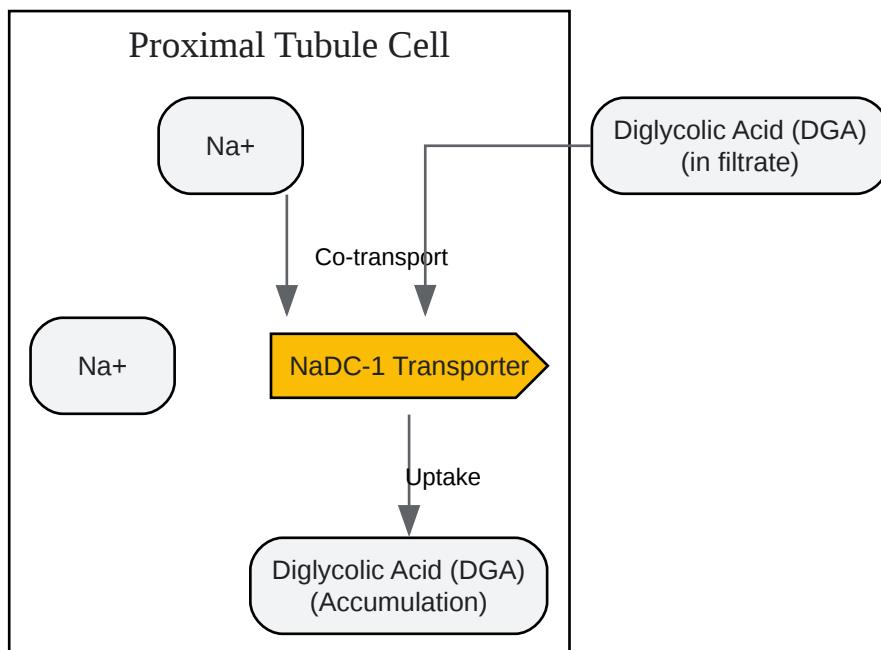
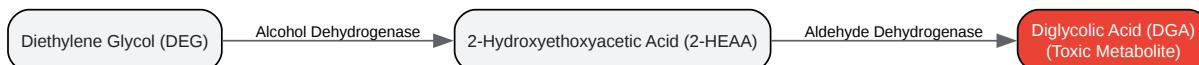
Data Presentation

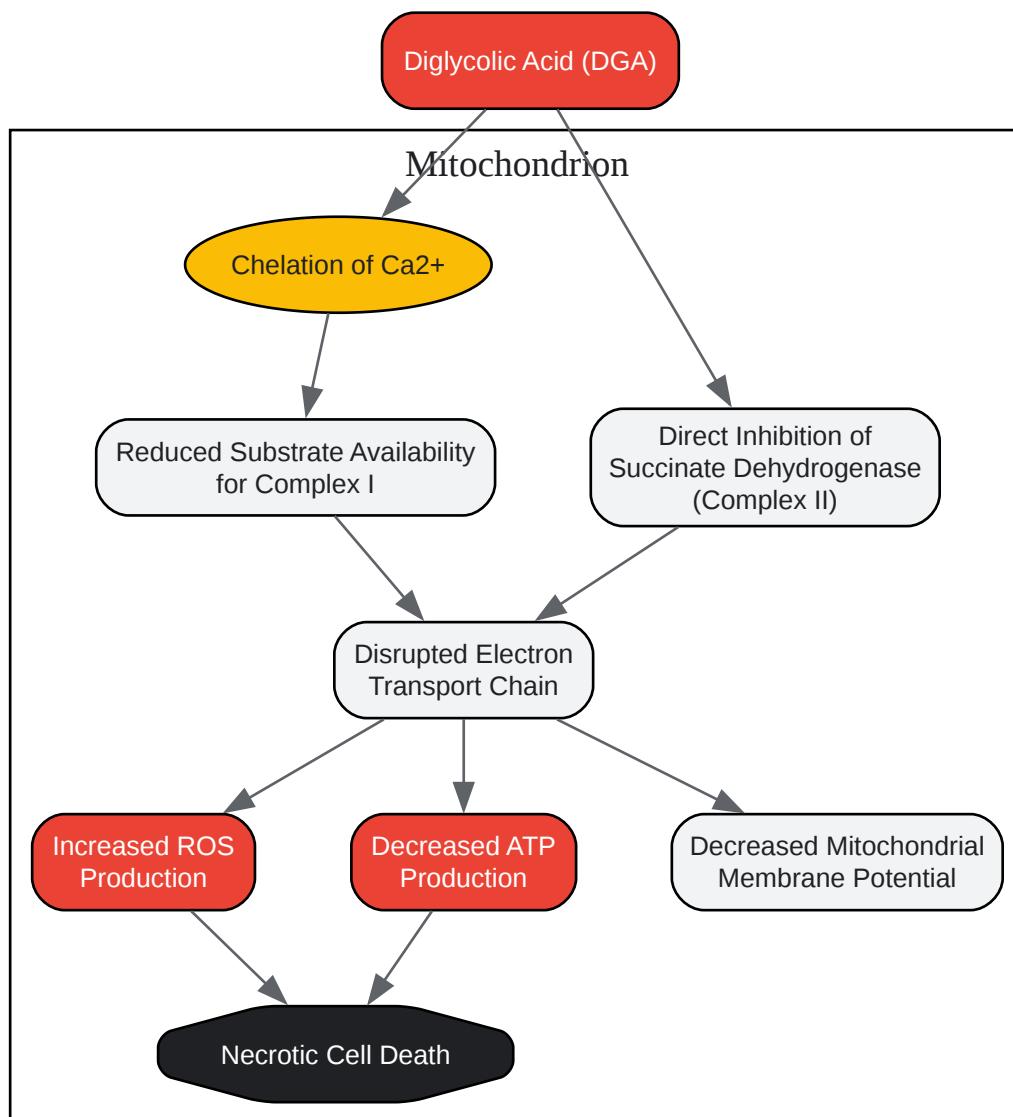
The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of diglycolic acid.

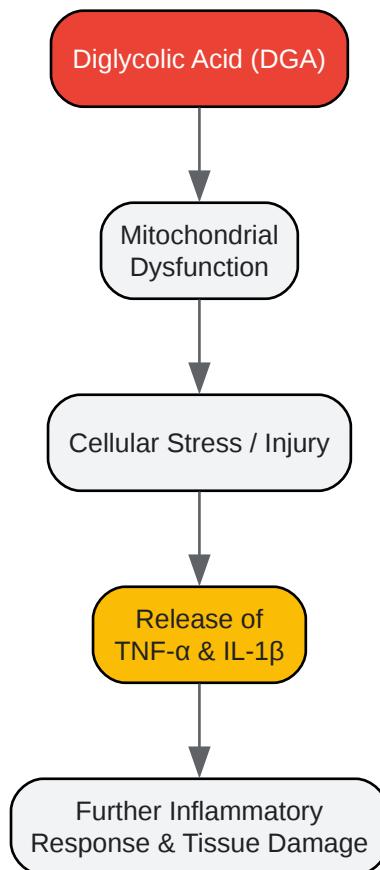
Table 1: In Vitro Cytotoxicity and Mitochondrial Dysfunction Induced by Diglycolic Acid

Parameter	Cell/System	Concentration of DGA	Observed Effect	Reference(s)
Cell Viability	Human Proximal Tubule (HPT) Cells	> 25 mmol/L	Dose-dependent necrosis	[1] [7]
HK-2 Cells	Not specified	Toxic in all in vitro assays		[8]
ATP Levels	HPT Cells	50 mmol/L	Significant decrease preceding cell death	[2]
H9c2 Cells	0 - 10 mM (24h exposure)	Dose-dependent reduction in cellular ATP		[9]
Mitochondrial Respiration	Isolated Rat Kidney Mitochondria	0.5 mmol/L	Reduced glutamate/malate (Complex I) respiration	[10] [11]
Isolated Rat Kidney Mitochondria	100 mmol/L	Reduced succinate (Complex II) respiration		[10] [11]
Succinate Dehydrogenase (Complex II) Activity	Human Kidney Cell Enzyme	Not specified	Preferentially inhibited	[12]
Isolated Rat Kidney Mitochondria	Higher concentrations	Inhibited Complex II activity		[10]
Reactive Oxygen Species (ROS) Production	HPT Cells	Not specified	Concentration and time-	[12]

			dependent increase	
H9c2 Cells	0 - 10 mM (24h exposure)	Dose-dependent increase in cellular ROS	[9]	
Mitochondrial Membrane Potential ($\Delta\Psi_m$)	HPT Cells	Not specified	Decreased	[5][10]
SH-SY5Y Cells	Not specified	Depleted	[5][12]	



Table 2: In Vivo Toxicity of Diglycolic Acid


Species	Dosing Regimen	Key Findings	Reference(s)
Rat	28 consecutive daily oral doses (0.3 - 300 mg/kg)	Severe renal injury and moderate liver fatty accumulation only at 300 mg/kg. No toxicity observed at 100 mg/kg.	[13][14]
Rat	Not specified	DGA accumulates in kidney tissue at concentrations up to 100-fold higher than in blood.	[6]
Human (from poisoning cases)	Not specified	DGA concentrations in whole blood ranged from 2 to 108 $\mu\text{g/mL}$.	[15]


Signaling Pathways and Mechanisms

Diethylene Glycol Metabolism and Diglycolic Acid Formation

The metabolic conversion of DEG to DGA is a critical initiating step in its toxicity. This process primarily occurs in the liver.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comprehensive assessment of mitochondrial respiratory function in freshly isolated nephron segments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tycmhoffman.com [tycmhoffman.com]
- 4. mdpi.com [mdpi.com]
- 5. Diglycolic acid inhibits succinate dehydrogenase activity, depletes mitochondrial membrane potential, and induces inflammation in an SH-SY5Y neuroblastoma model of

neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.bio-technne.com [resources.bio-technne.com]
- 7. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of diglycolic acid exposure to human proximal tubule cells in vitro and rat kidneys in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Brain and Kidney Mitochondria and Evaluation of Mitochondrial Respiratory Function [bio-protocol.org]
- 11. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diglycolic acid inhibits succinate dehydrogenase activity, depletes mitochondrial membrane potential, and induces inflammation in an SH-SY5Y neuroblastoma model of neurotoxicity in vitro [se.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. 28-day repeated dose response study of diglycolic acid: Renal and hepatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Core Mechanism of Diglycolic Acid Toxicity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15088418#mechanism-of-action-of-diglycolic-acid\]](https://www.benchchem.com/product/b15088418#mechanism-of-action-of-diglycolic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com